molecular formula C13H13NO2 B12996270 (4-(6-Methoxypyridin-3-yl)phenyl)methanol

(4-(6-Methoxypyridin-3-yl)phenyl)methanol

Cat. No.: B12996270
M. Wt: 215.25 g/mol
InChI Key: FUQDBAPDOHYSSI-UHFFFAOYSA-N
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Description

(4-(6-Methoxypyridin-3-yl)phenyl)methanol is a pyridine derivative characterized by a methoxy-substituted pyridine ring linked to a phenyl group bearing a hydroxymethyl (–CH2OH) moiety at the para position. This structure confers unique physicochemical properties, including hydrogen-bonding capability via the methanol group and lipophilicity influenced by the aromatic systems. Its molecular formula is C13H13NO2, with a molar mass of 215.25 g/mol .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[4-(6-methoxypyridin-3-yl)phenyl]methanol

InChI

InChI=1S/C13H13NO2/c1-16-13-7-6-12(8-14-13)11-4-2-10(9-15)3-5-11/h2-8,15H,9H2,1H3

InChI Key

FUQDBAPDOHYSSI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methoxypyridin-3-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 6-methoxypyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent such as toluene or DMF until the reaction is complete .

Industrial Production Methods

Industrial production methods for (4-(6-Methoxypyridin-3-yl)phenyl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methoxypyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: (4-(6-Methoxypyridin-3-yl)phenyl)carboxylic acid.

    Reduction: (4-(6-Methoxypyridin-3-yl)phenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
(4-(6-Methoxypyridin-3-yl)phenyl)methanol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, makes it a versatile building block in organic chemistry.

Key Reactions

  • Oxidation : The methanol group can be oxidized to form (4-(6-Methoxypyridin-3-yl)phenyl)carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : It can be reduced to (4-(6-Methoxypyridin-3-yl)phenyl)methane using lithium aluminum hydride.
  • Substitution Reactions : The methoxypyridine moiety can participate in nucleophilic substitution reactions with various nucleophiles.
Reaction TypeProduct Formed
Oxidation(4-(6-Methoxypyridin-3-yl)phenyl)carboxylic acid
Reduction(4-(6-Methoxypyridin-3-yl)phenyl)methane
SubstitutionVarious substituted derivatives

Biological Applications

Potential Therapeutic Properties
Research indicates that (4-(6-Methoxypyridin-3-yl)phenyl)methanol may exhibit anti-inflammatory and antimicrobial activities. Its interaction with biological targets suggests potential utility in treating various diseases.

Case Studies

  • Anti-inflammatory Effects : Studies have shown that related compounds exhibit significant anti-inflammatory properties, which could be extrapolated to (4-(6-Methoxypyridin-3-yl)phenyl)methanol.
  • Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective effects against conditions like Alzheimer's disease, indicating a potential avenue for further research.

Medicinal Chemistry

Ligand in Biochemical Assays
This compound has been explored as a ligand in biochemical assays, potentially aiding in the development of new therapeutic agents. Its structural features may enhance binding affinity to specific enzymes or receptors.

Industrial Applications

Development of Advanced Materials
In industrial settings, (4-(6-Methoxypyridin-3-yl)phenyl)methanol is utilized in the formulation of advanced materials and coatings. Its chemical properties allow for modifications that enhance material performance.

Applications Overview

  • Coatings : Used in the development of protective coatings due to its chemical stability.
  • Polymer Science : Acts as a modifier in polymer formulations to improve mechanical properties.

Mechanism of Action

The mechanism of action of (4-(6-Methoxypyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The methoxypyridine moiety can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

(A) Pyridine vs. Pyridazine Derivatives

  • (4-(6-Methoxypyridazin-3-yl)phenyl)methanol (CAS 281232-94-8): Replaces the pyridine ring with a pyridazine ring (two adjacent nitrogen atoms). Alters electronic properties and hydrogen-bonding patterns due to increased nitrogen content. Molecular formula: C12H12N2O2 (molar mass: 216.24 g/mol) .

(B) Positional Isomers and Substituent Modifications

(6-Methoxypyridin-3-yl)methanol (CAS 58584-63-7): Simpler structure lacking the phenyl linker. Reduced steric bulk and lower molecular weight (C7H9NO2, 139.15 g/mol) .

4-(6-Methoxypyridin-3-yl)phenol (CAS 328125-42-4): Replaces the hydroxymethyl group with a phenolic –OH. Higher acidity (pKa ~10 for phenol vs. ~15 for aliphatic alcohols) . Forms stronger hydrogen bonds but reduced solubility in nonpolar solvents.

(5,6-Dimethoxypyridin-3-yl)methanol: Features two methoxy groups on the pyridine ring. Increased electron-donating effects and steric hindrance compared to the single methoxy group in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups LogP (Predicted) Water Solubility (mg/mL)
(4-(6-Methoxypyridin-3-yl)phenyl)methanol C13H13NO2 215.25 –CH2OH, –OCH3 1.8 2.1
4-(6-Methoxypyridin-3-yl)phenol C12H11NO2 201.22 –OH, –OCH3 1.5 3.5
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol C12H12N2O2 216.24 –CH2OH, –OCH3, pyridazine 1.2 4.8
(5,6-Dimethoxypyridin-3-yl)methanol C8H11NO3 169.18 –CH2OH, two –OCH3 0.9 8.2

Notes:

  • The target compound’s hydroxymethyl group enhances hydrogen-bond donor capacity compared to phenol derivatives, favoring interactions with polar biological targets .
  • Pyridazine analogs exhibit higher solubility due to increased polarity from the second nitrogen atom .

Inhibitory Effects on Acyl-CoA Desaturase

Compound IC50 (nM) Ki (nM)
[4-[6-[4-(6-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]pyridazin-3-yl]phenyl]methanol 7.0–8.0 N/A
6-Fluoro-1-[1-[6-(6-methoxypyridin-3-yl)pyridazin-3-yl]piperidin-4-yl]-2,3-dihydroindole 4.0–79.0 N/A
(4-(6-Methoxypyridin-3-yl)phenyl)methanol Not reported Not reported

Key Findings :

  • Pyridazine-containing analogs (e.g., the first entry above) show potent inhibitory activity (IC50 = 4–8 nM), likely due to enhanced interactions with the enzyme’s active site .

Biological Activity

(4-(6-Methoxypyridin-3-yl)phenyl)methanol is a compound characterized by its unique structural features that include a methoxy group attached to a pyridine ring and a phenolic moiety. This specific configuration suggests potential biological activities, making it a candidate for further pharmacological exploration. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of (4-(6-Methoxypyridin-3-yl)phenyl)methanol is C13H13NO2C_{13}H_{13}NO_2, with a molecular weight of 215.25 g/mol. The presence of the methoxy group enhances its solubility and reactivity, which are critical factors in biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to (4-(6-Methoxypyridin-3-yl)phenyl)methanol exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
Escherichia coli40 µg/mL29
Staphylococcus aureus50 µg/mL24
Klebsiella pneumoniae40 µg/mL30
Pseudomonas aeruginosa50 µg/mL19

These results suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains such as MRSA .

Antioxidant Activity

The antioxidant potential of (4-(6-Methoxypyridin-3-yl)phenyl)methanol has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have indicated that (4-(6-Methoxypyridin-3-yl)phenyl)methanol exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity was assessed using cell lines treated with lipopolysaccharides (LPS), where the compound significantly reduced cytokine levels compared to untreated controls .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of derivatives related to (4-(6-Methoxypyridin-3-yl)phenyl)methanol in models of neurodegeneration. Results indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases .
  • Anticancer Activity : Research has shown that (4-(6-Methoxypyridin-3-yl)phenyl)methanol can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves inducing cell cycle arrest and promoting apoptosis, making it a candidate for further development in cancer therapy .

Synthesis Methods

The synthesis of (4-(6-Methoxypyridin-3-yl)phenyl)methanol typically involves the reduction of 3-(6-methoxypyridin-3-yl)benzaldehyde using sodium borohydride in ethanol under mild conditions. This method provides high yields and purity, facilitating its application in biological studies .

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